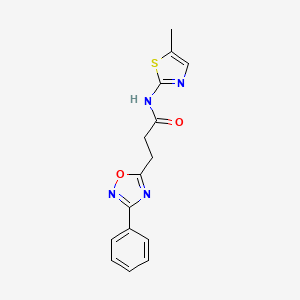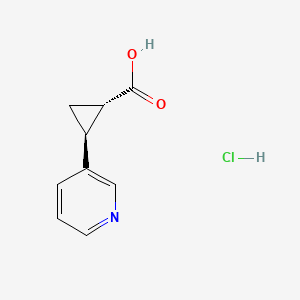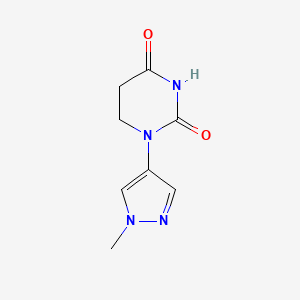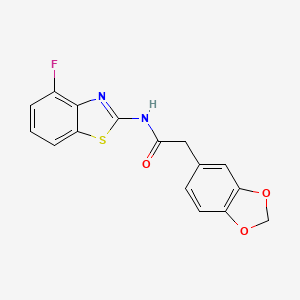![molecular formula C24H21N5O3 B2853639 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941953-41-9](/img/structure/B2853639.png)
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with potential applications in various fields of scientific research. The structure comprises several key moieties, including a pyridine ring, a pyrimidine core, and a dihydroquinoline unit, interconnected by a series of functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Initial Condensation: : The synthesis typically begins with the condensation of 3,4-dihydroquinoline-1(2H)-one with an appropriate acyl chloride to introduce the oxoethyl group. This reaction is often catalyzed by an acid, such as hydrochloric acid, under reflux conditions.
Pyridine Ring Formation: : The next step involves the formation of the pyridine ring through a nucleophilic substitution reaction. Pyridine-4-carbaldehyde reacts with a nitrogen-containing base to form the desired intermediate.
Cyclization: : The final step includes the cyclization of the intermediate product with pyrimidine-2,4-dione. This is typically achieved through a high-temperature reaction in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods: In industrial settings, these reactions are scaled up using continuous flow reactors to ensure consistent product quality and yield. Solvents like dichloromethane and toluene are commonly used to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : This compound can undergo oxidation reactions, often utilizing reagents like potassium permanganate or chromium trioxide. The oxidation primarily affects the dihydroquinoline moiety.
Reduction: : The compound can also be reduced using hydrogenation reactions, employing catalysts such as platinum or palladium.
Substitution: : It undergoes nucleophilic substitution reactions, particularly on the pyridine and pyrimidine rings, using reagents like sodium hydride or lithium diisopropylamide.
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Hydrogen gas with platinum or palladium catalysts
Nucleophilic agents: : Sodium hydride, lithium diisopropylamide
Oxidation products: : Oxidized quinoline derivatives
Reduction products: : Reduced pyrido[3,2-d]pyrimidine derivatives
Substitution products: : Various substituted pyridine and pyrimidine analogs
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: : Used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Synthesis: : Serves as an intermediate in the synthesis of more complex organic molecules.
Antimicrobial Activity: : Exhibits significant activity against a broad spectrum of bacterial strains, making it a candidate for new antibiotic development.
Enzyme Inhibition: : Acts as an inhibitor of certain enzymes, which could be useful in the study of metabolic pathways.
Anti-inflammatory Agents: : Has potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Anticancer Research: : Investigated for its ability to induce apoptosis in cancer cells, showing promise as a chemotherapeutic agent.
Polymer Science: : Used in the creation of specialized polymers with unique mechanical and thermal properties.
Material Science: : Integrated into materials for electronic applications due to its conductive properties.
Wirkmechanismus
The compound exerts its effects through several molecular mechanisms:
Enzyme Binding: : It binds to active sites of enzymes, blocking their activity. For instance, it inhibits certain proteases and kinases.
Signal Pathway Modulation: : It can modulate intracellular signaling pathways, affecting processes like cell division and apoptosis. This is particularly relevant in its anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
1-(2-(2-oxo-2-phenylethyl)-3,4-dihydroquinolin-1(2H)-yl)-pyrimidine-2,4(1H,3H)-dione: : This compound shares the dihydroquinoline and pyrimidine core but lacks the pyridine ring, which changes its chemical reactivity and biological activity.
1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(phenylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione: : Similar in structure but with a phenyl group instead of a pyridine ring, impacting its interaction with biological targets.
Uniqueness: What sets 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, allowing it to participate in a wide variety of chemical reactions and interact with multiple biological targets, providing a broad spectrum of applications across different scientific fields.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c30-21(27-14-4-6-18-5-1-2-7-19(18)27)16-28-20-8-3-11-26-22(20)23(31)29(24(28)32)15-17-9-12-25-13-10-17/h1-3,5,7-13H,4,6,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXZZMGTOGYHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC=NC=C5)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![2-[6-fluoro-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2853557.png)
![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)
![1-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(3-fluoropyridine-4-carbonyl)-1,4-diazepane](/img/structure/B2853565.png)
![N-[4-(1,3-BENZOTHIAZOL-2-YL)PHENYL]-2,3,5,6-TETRAMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B2853566.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2853569.png)

![4-methoxy-N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2853573.png)


![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2853577.png)
